molecular formula C18H16FN3OS2 B2929692 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941922-61-8

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2929692
CAS No.: 941922-61-8
M. Wt: 373.46
InChI Key: KWQBPNPGDLINNV-UHFFFAOYSA-N
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Description

2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound featuring a thiazole core, a 4-fluorobenzylthio ether, and an acetamide linker to a pyridin-2-ylmethyl group. This structure places it within a class of thiazole derivatives that are of significant interest in medicinal chemistry and drug discovery. Thiazole rings are versatile heterocycles known for their aromaticity, arising from a system of π-electrons, and are common pharmacophores in the development of bioactive molecules . The compound's core structure is analogous to other researched molecules featuring the 2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide scaffold, which have been explored for various biological activities . Specifically, thiazole-containing compounds have demonstrated notable potential as tubulin polymerization inhibitors , a mechanism of action relevant in anticancer research. Such inhibitors disrupt microtubule function, leading to cell cycle arrest and apoptosis in proliferating cells . Related benzothiazole derivatives have been reported to bind to the colchicine site of β-tubulin and exhibit potent antiproliferative activity against a range of cancer cell lines, including prostate cancer models . The presence of the fluorobenzyl group is a common feature in drug design, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is a valuable chemical tool for scientists working in areas such as: • Anticancer Drug Discovery: Serving as a scaffold for the design and synthesis of novel tubulin inhibitors or other targeted therapies. • Medicinal Chemistry: Providing a core structure for structure-activity relationship (SAR) studies and lead optimization. • Biochemical Research: Acting as a potential ligand or inhibitor in studies of enzyme function or receptor binding.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c19-14-6-4-13(5-7-14)11-24-18-22-16(12-25-18)9-17(23)21-10-15-3-1-2-8-20-15/h1-8,12H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQBPNPGDLINNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a thiazole derivative known for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN2SC_{18}H_{19}FN_2S, with a molecular weight of approximately 320.42 g/mol. The structural features include a thiazole ring, a pyridine moiety, and a fluorobenzylthio group, which are critical for its biological activity.

Biological Activity Overview

Research has highlighted several biological activities associated with thiazole derivatives, including:

  • Antitumor Activity : Thiazole compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with thiazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
  • Antibacterial Activity : Thiazole-based compounds have demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the structure often enhances their antimicrobial efficacy.
  • Anticonvulsant Properties : Some thiazole derivatives have been evaluated for their anticonvulsant activity in animal models, showing potential as therapeutic agents for epilepsy.

Antitumor Activity

A study investigating the cytotoxic effects of thiazole derivatives reported that certain analogs exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. For example, compounds with specific substitutions on the thiazole ring showed enhanced activity against A-431 and Jurkat cell lines, indicating that structural modifications can significantly influence their effectiveness .

Antibacterial Activity

In a comparative study, several thiazole derivatives were tested against common bacterial strains. The results indicated that compounds with a 4-fluorobenzylthio group displayed superior activity compared to traditional antibiotics. For instance, one derivative achieved an MIC (Minimum Inhibitory Concentration) of 31.25 µg/mL against Staphylococcus aureus, suggesting a strong potential for development as an antibacterial agent .

Anticonvulsant Activity

Research on thiazole-integrated pyrrolidinone analogs revealed that specific structural features contributed to their anticonvulsant properties. Compounds with a similar thiazole framework to this compound were able to eliminate tonic extensor phases in seizure models, showcasing their therapeutic potential in neurological disorders .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • The presence of electron-donating groups (e.g., methyl or methoxy) at specific positions on the phenyl or pyridine rings enhances biological activity.
  • Substituents on the thiazole ring can significantly affect both potency and selectivity towards different biological targets.

For example, compounds with para-substituted phenyl groups generally exhibited higher cytotoxicity compared to their meta or ortho counterparts due to better interaction with cellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Thiazole vs. Thiadiazole Derivatives
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Replaces the thiazole ring with a 1,3,4-thiadiazole core. The chloro substituent on the benzyl group may reduce metabolic stability compared to the fluoro analog. Melting point: 132–134°C, yield: 74% .
  • The nitro group may enhance reactivity but reduce bioavailability .
Fluorinated Benzyl and Pyridinylmethyl Modifications
  • N-(4-Fluorobenzyl)-3,4-dimethoxy-N-((4-(4-morpholinophenyl)thiazol-2-yl)methyl)aniline (49): Incorporates a morpholinophenyl group on the thiazole ring and a 3,4-dimethoxy aniline. The morpholine group enhances solubility, while methoxy groups may influence steric interactions. Melting point: 139.0–140.4°C, yield: 53.7% .
  • N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b): Replaces the thiazole-acetamide scaffold with a propanamide-sulfonyl group.

Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key NMR Shifts (δ ppm) Reference
Target Compound Thiazole 4-Fluorobenzyl, pyridinylmethyl N/A N/A N/A N/A
5e (Thiadiazole analog) 1,3,4-Thiadiazole 4-Chlorobenzyl 132–134 74 Aromatic H: 7.2–7.4 (m)
49 (Thiazole analog) Thiazole 4-Morpholinophenyl 139.0–140.4 53.7 Pyridine H: 8.3–8.5 (d)
CAS 898350-73-7 (Benzo[d]thiazole) Benzo[d]thiazole 6-Nitro, pyridinylmethyl N/A N/A Nitro group: 8.1–8.3 (s)

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